molecular formula C21H26N6O3 B2998894 8-(3-((4-ethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923178-98-7

8-(3-((4-ethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2998894
CAS RN: 923178-98-7
M. Wt: 410.478
InChI Key: ACUMHCMDHLRQNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-(3-((4-ethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a chemical entity known as feeblin . It has been identified as an inhibitor of the nucleic acid-sensing TLR7/8 pathway that activates IRF5 by disrupting the SLC15A4-TASL adapter module . This disruption leads to the degradation of the immune adapter TASL .

Scientific Research Applications

Neuroprotective Properties

The central nervous system is vulnerable to various insults, including oxidative stress and neurodegenerative processes. Researchers have studied whether the compound can protect neurons from damage, enhance neuronal survival, or influence neurotransmitter systems. Its potential neuroprotective effects could be relevant for conditions like Alzheimer’s disease or Parkinson’s disease.

Mechanism of Action

The mechanism of action of this compound involves a conformational switch and converts a target-binding event into proteostatic regulation of the effector protein TASL, interrupting the TLR7/8-IRF5 signaling pathway and preventing downstream proinflammatory responses .

Future Directions

The compound has been genetically associated with systemic lupus erythematosus and has shown to block responses in disease-relevant human immune cells from patients . This suggests that it could be a potential therapeutic against this disease, representing a promising direction for future research .

properties

IUPAC Name

6-[3-(4-ethoxyanilino)propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3/c1-5-30-16-9-7-15(8-10-16)22-11-6-12-26-13(2)14(3)27-17-18(23-20(26)27)25(4)21(29)24-19(17)28/h7-10,22H,5-6,11-12H2,1-4H3,(H,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUMHCMDHLRQNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCCCN2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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